molecular formula C13H14BrNO B3282506 1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile CAS No. 75097-56-2

1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile

Cat. No.: B3282506
CAS No.: 75097-56-2
M. Wt: 280.16 g/mol
InChI Key: JAFYXLCESIEQIC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H14BrNO and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring, which is attached to a cyclopentanecarbonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 5th position.

    Cyclopentanecarbonitrile Formation: The brominated intermediate is then reacted with cyclopentanecarbonitrile under specific conditions to form the final product.

The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper compounds to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The cyclopentanecarbonitrile moiety can also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methoxyphenyl)adamantane
  • 1-(5-Bromo-2-methoxyphenyl)cyclohexanecarbonitrile
  • 1-(5-Bromo-2-methoxyphenyl)cycloheptanecarbonitrile

Uniqueness

1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile is unique due to its specific structural features, such as the combination of a bromine atom, methoxy group, and cyclopentanecarbonitrile moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c1-16-12-5-4-10(14)8-11(12)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFYXLCESIEQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2(CCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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